Ethyl 7-hydroxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, features an ethyl ester group at the 2-position and a hydroxy group at the 7-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-1H-indole-2-carboxylate typically involves the esterification of 7-hydroxyindole-2-carboxylic acid. One common method includes the reaction of 7-hydroxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ethanol to yield the ethyl ester . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as manganese dioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 7-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 7-hydroxy-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-hydroxy-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7-position and the ester group at the 2-position play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 7-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-2-carboxylate: Lacks the hydroxy group at the 7-position, making it less versatile in certain reactions.
7-Hydroxy-1H-indole-2-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
The presence of both the hydroxy group and the ethyl ester group in this compound provides unique reactivity and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 7-hydroxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h3-6,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFWHESGARMYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517961 | |
Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-84-6 | |
Record name | Ethyl 7-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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